(Z)-6-((2-chloro-6-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one
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Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including compounds similar to the one , involves various chemical strategies. For instance, derivatives have been synthesized by condensation reactions, highlighting the versatility and complexity of their synthesis pathways (Youness Boukharsa et al., 2018). Other methods include the transformation of benzoin ethers to target furanone compounds using bromine in tetrachloromethane (Karel Pomeisl et al., 2006), and cyclization reactions of dianions leading to furan-2-ylacetates and benzofuran derivatives (Esen Bellur & P. Langer, 2005).
Molecular Structure Analysis
Structural insights into benzofuran and furan derivatives have been obtained through techniques such as NMR spectroscopy and X-ray crystallography. These techniques have elucidated the stereochemistry and crystalline structure of such compounds, confirming the Z configuration of the exocyclic double bond in fluorinated compounds (R. Teixeira et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzofuran derivatives often include cycloaddition reactions, showcasing their reactivity and potential for creating complex molecular architectures. For example, palladium-catalyzed reactions have been utilized for the synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones (Wenjing Zhu et al., 2023). Additionally, the oxidation of sulfur-containing compounds has been explored, demonstrating the diverse functional group transformations possible within this compound class (Hong Dae Choi et al., 2009).
Physical Properties Analysis
Physical properties such as crystal structure and molecular conformation play a significant role in understanding the behavior of benzofuran derivatives. Studies have shown that intermolecular interactions, including π–π and C—H…π interactions, are crucial in stabilizing the crystal structure of these compounds, affecting their physical properties and reactivity (Hong Dae Choi et al., 2009).
Scientific Research Applications
Structural Characterization and Conformational Aspects
One area of research focuses on the structural characterization and conformational aspects of fluorinated benzofuran compounds. For example, studies involving NMR and X-ray structural characterization have provided insights into the stereochemistry and crystalline properties of similar fluorinated compounds, shedding light on their potential for further chemical manipulation and study (R. Teixeira et al., 2014).
Applications in Pharmaceuticals and Other Fields
Furans and their benzofuran derivatives, including those with specific structural features like oxygen heteroatoms within five-membered rings, have found applications across a wide range of fields. This includes pharmaceuticals, where they serve as key structures in drug design, as well as in materials science for the development of textiles, dyes, and polymers (B. A. Keay et al., 2008).
Photocatalytic Transformations
Research on photocatalytic transformations has identified compounds with benzofuran and furan rings as potential candidates for environmental remediation, such as in the degradation of pollutants. The study of their behavior under photocatalytic conditions can lead to applications in pollution control and the development of cleaner chemical processes (C. Richard & P. Boule, 1995).
Photodegradation Studies
The photodegradation of benzofuran compounds has been studied to understand their stability and degradation pathways in aquatic environments. This research is critical for assessing the environmental impact of benzofuran derivatives and developing strategies for mitigating their presence in water bodies (L. Amalric et al., 1995).
Synthesis and Reactivity
Studies on the synthesis and reactivity of furan and benzofuran derivatives provide insights into the development of new chemical entities with potential applications in medicinal chemistry and materials science. For instance, the exploration of cycloaddition reactions and the synthesis of complex molecules from furan derivatives underscore the versatility of these compounds in organic synthesis (K. Pomeisl et al., 2006).
properties
IUPAC Name |
(2Z)-6-[(2-chloro-6-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO4/c21-16-4-1-5-17(22)15(16)11-25-13-6-7-14-18(9-13)26-19(20(14)23)10-12-3-2-8-24-12/h1-10H,11H2/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBILVVUIUWVGK-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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